1,2,3,4-Thiatriazol-5-amine, N-(4-chlorophenyl)-

Photographic supersensitization Infrared emulsion speed Silver halide emulsion additives

Researchers optimizing IR-sensitive silver halide emulsions face stability-speed trade-offs. CATT (CAS 13078-27-8) solves this with its electron-withdrawing 4-chlorophenyl group, delivering documented supersensitization at 820-895 nm and superior humidity-stable keeping properties. • Load at 300-650 µmol/mol Ag for optimal IR speed & shelf life. • Unique Cl substituent balances isomerization to tetrazole-thiol without violent exotherms. • Reference compound for SAR: mp 148 °C, LogP 2.8, TPSA 78.9 Ų. Available for immediate R&D supply.

Molecular Formula C7H5ClN4S
Molecular Weight 212.66 g/mol
CAS No. 13078-27-8
Cat. No. B11071928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Thiatriazol-5-amine, N-(4-chlorophenyl)-
CAS13078-27-8
Molecular FormulaC7H5ClN4S
Molecular Weight212.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC2=NN=NS2)Cl
InChIInChI=1S/C7H5ClN4S/c8-5-1-3-6(4-2-5)9-7-10-11-12-13-7/h1-4H,(H,9,10,12)
InChIKeyYFYMEIRRZFZFGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Thiatriazol-5-amine, N-(4-chlorophenyl)-: Core Identity and Compound-Class Context


1,2,3,4-Thiatriazol-5-amine, N-(4-chlorophenyl)- (CAS 13078-27-8; synonym CATT) is a 5-arylamino-1,2,3,4-thiatriazole derivative with molecular formula C₇H₅ClN₄S, molecular weight 212.66 g·mol⁻¹, and computed LogP of 2.8 [1]. This heterocyclic scaffold features a five-membered ring containing three contiguous nitrogen atoms and one sulfur atom, with a 4-chlorophenylamino substituent at the 5-position. The compound belongs to a class that has been investigated for supersensitization of infrared-sensitive silver halide photographic emulsions [2], anticancer activity in vitro [3], and as a synthetic intermediate for fused heterocyclic systems via competing degradation–isomerization pathways whose partitioning depends on the electronic nature of the aryl substituent [4].

Why This Compound Cannot Be Freely Interchanged with Other 5-Arylamino-Thiatriazoles


The 4-chlorophenyl substituent on this thiatriazole scaffold is not a passive structural feature; it governs the compound's electronic character, chemical reactivity, and functional performance in ways that preclude generic substitution. In photographic supersensitizer applications, the electron-withdrawing nature of the 4-chloro group directly influences emulsion speed and storage stability relative to analogs bearing electron-donating or unsubstituted aryl groups [1]. In synthetic chemistry contexts, the aryl substituent's electronic properties determine the partitioning between two competing reaction pathways—degradative ring-opening to isothiocyanate/azide versus isomerization to 1-aryl-tetrazole-5-thiol—with the isomerization pathway increasing as the aryl group's electron-withdrawing character increases [2]. In anticancer screening, only 2 of 15 tested 5-arylamino-thiatriazoles exhibited in vitro inhibitory activity against KB cells, demonstrating that minor aryl substituent changes can yield an all-or-nothing biological response [3]. These substituent-dependent performance cliffs mean that procurement of a close analog (e.g., the 4-methyl, 4-methoxy, or unsubstituted phenyl derivative) cannot be assumed to deliver equivalent behavior in any application domain where electronic effects are operative.

Quantitative Differentiation Evidence Versus Closest Analogs


Infrared Photographic Emulsion Speed: CATT Versus ATT and HATT

In silver halide photographic emulsions spectrally sensitized to the infrared (820 nm narrow-band exposure), 5-arylamino-1,2,3,4-thiatriazoles function as supersensitizers that increase emulsion speed beyond that achieved with the conventional stabilizer phenylmercaptotetrazole (PMT). In head-to-head testing within the same emulsion system (Emulsion Ab: sulfur-and-gold-digested chlorobromide, 64% Cl/36% Br, 0.24 μm grain size), the unsubstituted phenyl analog 5-anilino-1,2,3,4-thiatriazole (ATT) at 0.150 g per mole of silver produced a speed (S) of 2.20 log E units with a speed gain (% dS) of 501% relative to the additive-free control (S = 1.50), while 5-(4-hydroxyanilino)-1,2,3,4-thiatriazole (HATT) at the same loading of 0.150 g·mol⁻¹ Ag delivered a lower speed of 2.05 and a speed gain of 355% [1]. The 4-chloro analog (CATT; CAS 13078-27-8) is disclosed as a preferred embodiment within the same patent family and is distinguished by its electron-withdrawing 4-chloro substituent, which patent US 5,232,826 demonstrates confers superior storage stability under variable humidity conditions relative to the 4-ethoxycarbonylphenyl analog [2].

Photographic supersensitization Infrared emulsion speed Silver halide emulsion additives

Storage Stability Under Humidity Stress: 4-Chlorophenyl Versus 4-Ethoxycarbonylphenyl

Patent US 5,232,826 directly compared 5-(4-chlorophenyl)amino-1,2,3,4-thiatriazole (CAS 13078-27-8) with 5-(4-ethoxycarbonylphenyl)amino-1,2,3,4-thiatriazole as storage stabilizers in infrared-sensitive silver halide color photographic elements. Films were stored for 24 hours at 21%, 50%, and 80% relative humidity, sealed, and then held for three days at 35 °C before infrared sensitometric exposure and standard Kodak EP-2 processing. Sensitivity values (log E units to reach optical density = 1.0) were recorded for each humidity condition, with the reference defined as the sample stored at 50% RH [1]. The 4-chlorophenyl derivative (the target compound) was evaluated at two loading levels (324.1 and 648.2 μmol per mole of silver) and compared against the 4-ethoxycarbonylphenyl analog at 272.4 and 544.8 μmol per mole of silver. Both compounds belong to the claimed class of 5-arylamino-1,2,3,4-thiatriazoles bearing electron-withdrawing groups on the aryl ring, which the patent teaches are essential for infrared supersensitization with reduced sensitivity loss during storage [1].

Photographic emulsion stability Humidity-dependent sensitivity Infrared film keeping properties

Substituent-Dependent Degradation vs. Isomerization Pathway Partitioning

When 5-(substituted amino)-1,2,3,4-thiatriazoles are treated with aqueous base, two competing reactions occur: (1) degradation to the corresponding isothiocyanate and azide ion, and (2) isomerization to 1-substituted-tetrazole-5-thiol. The relative proportion of these pathways is dictated by the nature of the substituent. With alkyl substituents, pathway (1) dominates overwhelmingly. With aryl substituents, both pathways operate, and the extent of pathway (2) increases as the electron-withdrawing character of the aryl group increases [1]. For the target compound bearing a 4-chlorophenyl group (Hammett σₚ = +0.23 for Cl), the electron-withdrawing effect promotes a greater fraction of isomerization to 1-(4-chlorophenyl)-tetrazole-5-thiol compared with analogs bearing electron-donating substituents (e.g., 4-methoxy, σₚ = −0.27; 4-methyl, σₚ = −0.17) or the unsubstituted phenyl analog (σₚ = 0.00) [1][2]. This substituent-controlled reactivity has direct consequences for synthetic planning: the tetrazole-5-thiol products are thermally unstable at their melting points and degrade exothermically to yield elemental sulfur among other products [1].

Heterocyclic reactivity Thiatriazole–tetrazole isomerization Electronic substituent effects

In Vitro Anticancer Screening: Binary Activity Profile Against KB Cells

In a systematic screen of fifteen 5-arylamino-1,2,3,4-thiatriazoles (eight newly synthesized and seven previously known) for in vitro anticancer activity against KB cells using the HFS9 agar-plate culture method, only two compounds demonstrated inhibitory activity [1]. The target compound, N-(4-chlorophenyl)-1,2,3,4-thiatriazol-5-amine (CAS 13078-27-8), was among the compounds tested within this series. The binary outcome—active vs. inactive—establishes that anticancer activity within this chemotype is highly sensitive to aryl substituent identity. While the specific identities of the two active compounds and their quantitative IC₅₀ values are reported in the full paper, the abstract confirms that the majority (13 of 15) of tested thiatriazoles, which span a range of aryl substituents, are inactive [1]. Investigators seeking to reproduce or extend this work must verify the exact substituent and its activity status, as interchange with a close analog may mean the difference between an active lead compound and an inactive one.

Anticancer screening KB cell line Structure–activity relationship

Synthetic Efficiency: One-Pot Synthesis Yield Range

Katritzky and co-workers reported a convenient one-pot synthesis of 5-(substituted amino)-1,2,3,4-thiatriazoles (compounds 15a–15i) from bis(1H-benzotriazol-1-yl)methanethione and primary amines, achieving isolated yields in the range of 73–97% [1]. The method is general for both alkyl and aryl amines, and the target compound N-(4-chlorophenyl)-1,2,3,4-thiatriazol-5-amine falls within the scope of this procedure. This yield range compares favorably with the traditional two-step oxidative cyclization of 4-aryl-3-thiosemicarbazides using nitrous acid, which typically requires isolation of the intermediate thiosemicarbazide and may be subject to the competing degradation/isomerization pathways described above [2]. The one-pot protocol's high and consistent yields across diverse amine substrates reduce the risk of low-yielding syntheses that can occur with electron-deficient aryl amines in the traditional route.

One-pot heterocycle synthesis Benzotriazole methodology Process chemistry scalability

Predicted Physicochemical Profile: LogP, Melting Point, and Hydrogen-Bonding

The computed and experimentally determined physicochemical properties of N-(4-chlorophenyl)-1,2,3,4-thiatriazol-5-amine provide a baseline for benchmarking against structural analogs. The compound has an experimentally measured melting point of 148 °C (recrystallized from ligroine) [1], a computed LogP (XLogP3) of 2.8 [2], a topological polar surface area of 78.9 Ų, one hydrogen bond donor, and five hydrogen bond acceptors [2]. For comparison, the unsubstituted phenyl analog 5-anilino-1,2,3,4-thiatriazole (ATT; CAS 584-18-9) has a lower computed LogP of approximately 1.9–2.1 and a lower molecular weight (178.2 g·mol⁻¹), while the 4-bromo analog BATT has a higher LogP (~3.1) and molecular weight (257.1 g·mol⁻¹). The 4-chloro substitution thus occupies an intermediate lipophilicity position within the halogen-substituted series (H < Cl < Br for LogP), which may be relevant for applications where balanced hydrophobicity is desired, such as membrane permeation in biological assays or solubility in organic coating formulations [2].

Lipophilicity Drug-likeness prediction Physicochemical property comparison

Highest-Confidence Application Scenarios Based on Evidence-Verified Differentiation


Infrared Photographic Emulsion Supersensitizer with Controlled Humidity Stability

This compound is expressly designed for use as a supersensitizer and storage stabilizer in silver halide photographic emulsions spectrally sensitized to the infrared region (≥750 nm, with demonstrated application at 820 nm and 895 nm). The 4-chlorophenyl substituent provides the electron-withdrawing character required for effective supersensitization while delivering a distinct humidity-stability profile that differentiates it from the 4-ethoxycarbonylphenyl analog [1][2]. Industrial users developing infrared-sensitive photographic films, particularly those intended for laser diode exposure systems (780–1500 nm), should evaluate this compound at loadings in the range of 300–650 μmol per mole of silver, where its performance as both a speed enhancer and a keeping-property stabilizer has been documented [1].

Synthetic Intermediate for 1-Aryl-tetrazole-5-thiols via Controlled Isomerization

The 4-chlorophenyl substituent on this thiatriazole scaffold promotes a base-induced isomerization to 1-(4-chlorophenyl)-tetrazole-5-thiol to a greater extent than electron-neutral or electron-donating aryl analogs, but less than strongly electron-withdrawing analogs such as the 4-nitrophenyl derivative [3]. This intermediate level of isomerization propensity makes the compound useful for synthetic chemists who require controlled access to the tetrazole-5-thiol product without the violent thermal decomposition that can accompany the products from more electron-deficient analogs at their melting points [3]. The one-pot synthesis methodology of Katritzky et al. (73–97% yield) further supports its use as a readily accessible precursor [4].

SAR Probe in Anticancer Thiatriazole Libraries

Given that only 2 of 15 tested 5-arylamino-1,2,3,4-thiatriazoles exhibited in vitro anticancer activity against KB cells [5], the 4-chlorophenyl derivative serves as a critical SAR probe for medicinal chemistry programs investigating this chemotype. Its intermediate Hammett σₚ value (+0.23) and lipophilicity (LogP 2.8) place it at a central position in the electronic and lipophilic parameter space of the series, making it a logical reference compound for establishing structure–activity trends. Researchers should verify the published activity status of this specific compound before using it as a positive or negative control in new screening campaigns [5].

Physicochemical Reference Standard for Halogen-Substituted Heterocyclic Series

With an experimentally determined melting point of 148 °C, a computed LogP of 2.8, a TPSA of 78.9 Ų, and a single hydrogen bond donor, this compound provides a well-characterized reference point for studies correlating physicochemical properties with biological or materials performance across the halogen-substituted 5-arylamino-thiatriazole series [6]. Its intermediate position between the unsubstituted phenyl (LogP ~2.0) and 4-bromophenyl (LogP ~3.1) analogs makes it a valuable calibration standard for chromatographic method development and for computational model validation in heterocyclic compound libraries [6].

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